2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, and a tetrahydropyridinone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the sulfanyl group allows for oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Cyclization: The tetrahydropyridinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as triethylamine, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways . For example, the cyano group may interact with nucleophilic sites on enzymes, while the chlorophenyl group can engage in hydrophobic interactions with receptor sites .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide include:
- N-(4-Chlorophenyl)-2-{[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)-2-Pyridinyl]sulfanyl}acetamide
- 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
These compounds share similar structural features, such as the presence of a chlorophenyl group and a cyano group, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a tetrahydropyridinone ring with a sulfanylacetamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-9-3-1-8(2-4-9)10-5-13(20)18-14(11(10)6-16)21-7-12(17)19/h1-4,10H,5,7H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMRTFLVCFKMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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